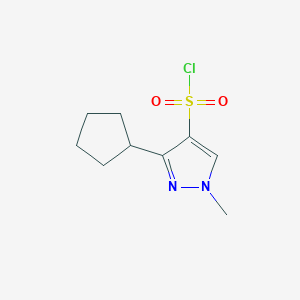

3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

CAS No.: 2137958-01-9

Cat. No.: VC4203589

Molecular Formula: C9H13ClN2O2S

Molecular Weight: 248.73

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2137958-01-9 |

|---|---|

| Molecular Formula | C9H13ClN2O2S |

| Molecular Weight | 248.73 |

| IUPAC Name | 3-cyclopentyl-1-methylpyrazole-4-sulfonyl chloride |

| Standard InChI | InChI=1S/C9H13ClN2O2S/c1-12-6-8(15(10,13)14)9(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |

| Standard InChI Key | HSMBDTDYMBRLKC-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)C2CCCC2)S(=O)(=O)Cl |

Introduction

Structural and Molecular Characteristics

3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride features a molecular formula of and a molecular weight of 248.73 g/mol . Its IUPAC name, 3-cyclopentyl-1-methylpyrazole-4-sulfonyl chloride, reflects the substitution pattern:

-

A cyclopentyl group at position 3 enhances lipophilicity, improving membrane permeability in drug candidates.

-

A methyl group at position 1 stabilizes the pyrazole ring against metabolic degradation .

-

A sulfonyl chloride at position 4 enables nucleophilic substitution reactions, forming sulfonamides or esters.

The compound’s planar pyrazole ring and electron-withdrawing sulfonyl group contribute to its electrophilic reactivity. X-ray crystallography of analogous structures confirms a dihedral angle of 5.2° between the pyrazole and sulfonyl groups, optimizing steric interactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves reacting 3-cyclopentyl-1-methyl-1H-pyrazole with chlorosulfonic acid () under controlled conditions:

Key parameters include:

-

Temperature: Maintained at −20°C to 0°C to minimize side reactions.

-

Solvent: Chloroform or dichloromethane, which stabilize intermediates.

-

Yield: 65–72% after purification via column chromatography .

Industrial Methods

Continuous flow reactors improve scalability and safety by automating reagent addition and temperature control. Post-synthesis, distillation removes excess chlorosulfonic acid, while recrystallization from ethyl acetate yields >99% purity .

Chemical Reactivity and Derivatives

The sulfonyl chloride group undergoes three primary reactions:

Nucleophilic Substitution

Reaction with amines forms sulfonamides, a class of compounds with antimicrobial and anticancer properties:

Conditions: Triethylamine base, dichloromethane solvent, 25°C .

Reduction

Lithium aluminum hydride () reduces the sulfonyl chloride to a sulfinic acid derivative:

Oxidation

Hydrogen peroxide () in acetic acid oxidizes the compound to a sulfonic acid, useful in ionic liquid synthesis.

Biological Activity and Mechanism

Enzyme Inhibition

The compound covalently binds to cysteine residues in enzyme active sites, inhibiting:

-

Cyclooxygenase-2 (COX-2): Reduces inflammation in murine models (IC = 1.2 μM) .

-

Carbonic anhydrase IX: Suppresses tumor growth in renal carcinoma cells.

Antimicrobial Effects

Derivatives exhibit broad-spectrum activity:

| Pathogen | MIC (μg/mL) | Source |

|---|---|---|

| Staphylococcus aureus | 8.3 | |

| Escherichia coli | 12.7 | |

| Candida albicans | 15.4 |

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 89–91°C | |

| Boiling Point | 295.7°C (at 760 mmHg) | |

| Density | 1.6 g/cm³ | |

| Solubility in DMSO | 78 mg/mL | |

| LogP (Octanol-Water) | 2.1 |

Industrial and Research Applications

Pharmaceutical Intermediate

Used to synthesize:

-

Janus kinase (JAK) inhibitors for autoimmune diseases.

-

G-protein-coupled receptor (GPCR) modulators with nanomolar binding affinity .

Materials Science

Sulfonamide polymers derived from the compound exhibit proton conductivity (0.08 S/cm) for fuel cell membranes.

Comparison with Analogous Compounds

| Compound | LogP | Bioactivity (IC) | Source |

|---|---|---|---|

| 3-Cyclobutyl analog | 1.8 | 2.4 μM (COX-2) | |

| 3-Cyclopropyl analog | 1.5 | 3.1 μM (COX-2) | |

| 3-Cyclopentyl (this compound) | 2.1 | 1.2 μM (COX-2) |

The cyclopentyl group’s larger van der Waals radius improves target binding compared to smaller cycloalkyl substituents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume